molecular formula C21H24N4O2 B2640274 3-methoxy-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-2H-indazole-6-carboxamide CAS No. 1797704-10-9

3-methoxy-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-2H-indazole-6-carboxamide

Cat. No.: B2640274
CAS No.: 1797704-10-9
M. Wt: 364.449
InChI Key: DMJUBWJVDCFGFH-UHFFFAOYSA-N
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Description

3-methoxy-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-2H-indazole-6-carboxamide is a synthetic compound that belongs to the indazole class of heterocyclic compounds. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-2H-indazole-6-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the Fischer indole cyclization, where a hydrazine derivative reacts with a ketone in the presence of an acid catalyst . The reaction conditions often include the use of glacial acetic acid and concentrated hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-methoxy-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-2H-indazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-2H-indazole-6-carboxamide is unique due to its specific substitution pattern and the presence of the phenylpyrrolidinyl moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-methoxy-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]indazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-24-21(27-2)18-11-10-15(13-19(18)23-24)20(26)22-14-17-9-6-12-25(17)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,17H,6,9,12,14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJUBWJVDCFGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)NCC3CCCN3C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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